Benzamide, N,N'-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-
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Overview
Description
Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- is a complex organic compound with a unique structure that includes anthracene and benzamide moieties. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- typically involves the reaction of anthracene derivatives with benzamide under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the benzamide or anthracene moieties, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes. Its effects are often mediated through the generation of reactive oxygen species or the inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N,N’-(9,10-dihydro-4-hydroxy-9,10-dioxo-1,5-anthracenediyl)bis-
- Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide)
Uniqueness
Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
6370-58-7 |
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Molecular Formula |
C28H18N2O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-(5-benzamido-4,8-dihydroxy-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C28H18N2O6/c31-19-13-11-17(29-27(35)15-7-3-1-4-8-15)21-23(19)26(34)22-18(12-14-20(32)24(22)25(21)33)30-28(36)16-9-5-2-6-10-16/h1-14,31-32H,(H,29,35)(H,30,36) |
InChI Key |
ZEHGHSSPZHUYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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